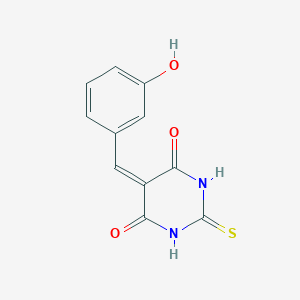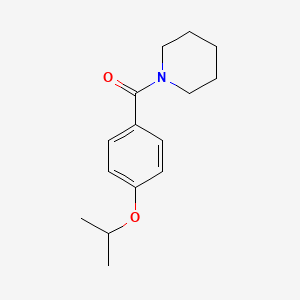
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCMI, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. CCMI is a member of the cyclopentanecarboxamide family, which is known for its ability to modulate the activity of certain receptors in the body. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves its ability to modulate the activity of certain receptors in the body. Specifically, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. By binding to this receptor, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide can modulate its activity and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. In animal studies, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to produce dose-dependent analgesia, which suggests that it could be useful in the development of new pain medications. N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has also been found to produce anti-inflammatory effects in animal models of inflammation, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce sedative effects in animal studies, which could be useful in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce consistent and reproducible results in animal studies, which makes it a reliable tool for scientific research. However, one limitation of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide. One potential direction is the development of new compounds based on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on other receptors in the body, which could lead to the development of new treatments for a variety of disorders. Finally, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on the body is an important area of future research, as this could help to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 3-chloro-2-methylphenylacetic acid with cyclopentanone in the presence of a base. The resulting product is then converted into N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide through a series of chemical reactions. The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have analgesic and anti-inflammatory properties, which could be useful in the development of new pain medications. In medicinal chemistry, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOYSTMXESRAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)






![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)